molecular formula C19H21F2N7 B6442895 2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2640960-14-9

2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442895
CAS No.: 2640960-14-9
M. Wt: 385.4 g/mol
InChI Key: HJVYNQMHMGFOEM-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:

  • Position 2: A cyclopropyl group, enhancing steric rigidity and metabolic stability.
  • Position 4: A difluoromethyl group, influencing electronic properties and resistance to oxidative metabolism.
  • Position 6: A piperazine-linked 5-methylpyrazolo[1,5-a]pyrimidin-7-yl moiety, contributing to receptor-binding specificity.

Properties

IUPAC Name

7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N7/c1-12-10-17(28-15(23-12)4-5-22-28)27-8-6-26(7-9-27)16-11-14(18(20)21)24-19(25-16)13-2-3-13/h4-5,10-11,13,18H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYNQMHMGFOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, with a focus on its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C19H21F2N7C_{19}H_{21}F_{2}N_{7} with a molecular weight of 385.4 g/mol. Its structure features a pyrimidine core substituted with a cyclopropyl group, difluoromethyl group, and a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine derivative.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and pyrazole derivatives. The synthetic pathways often include the formation of key intermediates through nucleophilic substitutions and cyclization reactions.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For example, compounds similar to this compound have shown promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases associated with tumor progression. Pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancers . The presence of the piperazine ring may also enhance the binding affinity to these targets.

Anti-inflammatory and Antibacterial Activities

In addition to antitumor properties, pyrazolo derivatives have been reported to possess anti-inflammatory and antibacterial effects. They can modulate inflammatory pathways and exhibit activity against various bacterial strains, making them candidates for further therapeutic exploration .

Case Studies

StudyFindings
Umesha et al. (2009)Identified synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cell lines.
Parish et al. (1984)Evaluated chloroquine-pyrazole analogues for antimalarial activity; some showed significant efficacy against resistant strains of Plasmodium falciparum .
MDPI Review (2021)Summarized the diverse biological activities of pyrazolo[1,5-a]pyrimidines including their roles as selective protein inhibitors and psychopharmacological agents .

Comparison with Similar Compounds

Pyrimidine-Based NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors)

highlights pyrimidine-catechol-diether derivatives (e.g., compounds XIII , XIV ) and benzylated pyrimidines (e.g., XVII , XX ) as anti-HIV agents . Key differences include:

  • Substitution Patterns : The target compound’s piperazine-pyrazolopyrimidine substituent at position 6 contrasts with catechol-diether or benzyl groups in NNRTIs. This likely alters binding to reverse transcriptase pockets.
  • Fluorine Content: The difluoromethyl group at position 4 may improve metabolic stability compared to non-fluorinated analogues.

Table 1: Comparison with NNRTI Pyrimidines

Compound Core Structure Position 6 Substituent Bioactivity
Target Compound Pyrimidine Piperazine-pyrazolopyrimidine Undisclosed (likely antiviral)
NNRTI XIII/XIV Pyrimidine Catechol-diether Anti-HIV
Benzylated XVII/XX Pyrimidine Benzyl groups at N1/N3 Anti-HIV

Piperazine-Linked Pyrazolopyrimidine Derivatives

and describe compounds such as 2-(4-cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . Key distinctions include:

  • Core Heterocycle: The target compound retains a pyrimidine core, while analogues in feature fused pyrido/pyrazino systems (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one).
  • Substituent Flexibility : The hydroxyethyl group in piperazine () may enhance solubility, whereas the target’s difluoromethyl group prioritizes lipophilicity and metabolic resistance.

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

lists 5-chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 821023-54-5) . Differences include:

  • Fluorine Placement : The target’s difluoromethyl vs. ’s 5-fluoro-pyrimidinyl group may affect electronic interactions.

Table 2: Substituent Impact on Pharmacokinetics

Compound Key Substituent Metabolic Stability Solubility
Target Compound Difluoromethyl High Moderate
CAS 821023-54-5 5-Fluoro-pyrimidinyl Moderate Low
Compound Hydroxyethyl-piperazine Moderate High

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine Core : Essential for scaffold integrity; substitutions at positions 2, 4, and 6 dictate target selectivity.
  • Piperazine Linker : Facilitates interaction with charged or polar receptor residues, as seen in ’s kinase-targeting derivatives .

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